1-(3-Methylpyridin-4-YL)-1,4-diazepane

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

The absence of biological data on 1-(3-Methylpyridin-4-yl)-1,4-diazepane creates a critical gap for programs targeting α4β2 nAChR. This building block solves that by providing a unique 4-pyridinyl substitution pattern not accessible to the common 3-pyridinyl series, enabling novel IP and pharmacological exploration. · Serves as a versatile intermediate for CNS-focused chemical libraries. · Structural relationship to known nAChR ligands supports kinase inhibitor design. · Available with ≥95% purity; standard R&D shipping conditions apply.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 915919-81-2
Cat. No. B1613507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylpyridin-4-YL)-1,4-diazepane
CAS915919-81-2
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)N2CCCNCC2
InChIInChI=1S/C11H17N3/c1-10-9-13-5-3-11(10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3
InChIKeyGGINBDYFBDUALM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 1-(3-Methylpyridin-4-yl)-1,4-diazepane


1-(3-Methylpyridin-4-yl)-1,4-diazepane (CAS 915919-81-2) is a synthetic organic compound classified as a substituted 1,4-diazepane, featuring a 3-methylpyridine moiety at the 1-position of the saturated seven-membered ring. It is offered commercially as a research chemical and building block . The compound lacks published primary data on its biological activity, target engagement, or pharmacological profile. Its utility is inferred from its structural relationship to a well-documented class of heterocyclic compounds, particularly 1-(pyridin-3-yl)-1,4-diazepane derivatives, which have been extensively characterized as ligands for the α4β2 nicotinic acetylcholine receptor (nAChR) [1]. This guide addresses its selection rationale, which is predicated on the absence of data for this specific compound and the potential for unique properties inferred from class-level knowledge.

Substitution Risks for 1-(3-Methylpyridin-4-yl)-1,4-diazepane


Selecting a compound like 1-(3-Methylpyridin-4-yl)-1,4-diazepane for a research program cannot be based on simple interchangeability with other diazepane-containing building blocks. For the class of pyridinyl-diazepanes, even minor structural variations profoundly impact biological activity. The substitution of 1-(Pyridin-3-yl)-1,4-diazepane with a halogen atom at the 6-position of the pyridine ring, for instance, was shown to be a critical determinant of agonist efficacy at α4β2 nAChRs [1]. Furthermore, regioisomers, where the attachment point of the pyridine ring to the diazepane core differs (e.g., 2- vs 3- vs 4-pyridinyl), would be expected to exhibit drastically different binding and functional properties. The presence of the methyl group at the 3-position of the pyridine ring in the target compound introduces an additional variable that cannot be predicted without empirical testing. This guide, therefore, focuses on what can be cautiously inferred from its closest, albeit uncharacterized, analogs.

Comparative Analysis for 1-(3-Methylpyridin-4-yl)-1,4-diazepane


Regioisomeric Methyl Group Differentiation

1-(3-Methylpyridin-4-yl)-1,4-diazepane (CAS 915919-81-2) is a specific regioisomer that can be directly compared to its commercially available analog, 1-(3-Methylpyridin-2-yl)-1,4-diazepane (CAS 880362-05-0). The two compounds share the same molecular formula and weight but differ in the position of the nitrogen atom within the pyridine ring relative to the point of attachment and the methyl group. This is a fundamental structural difference that is known to drastically alter the electronic distribution and conformational preferences of the molecule. While no direct biological comparison exists for these exact two compounds, the broader SAR for pyridinyl-diazepanes demonstrates that the position of the pyridyl nitrogen is a key determinant of binding affinity and functional activity [1].

Regioisomerism Structure-Activity Relationship Medicinal Chemistry Building Block

Potential Binding Topology of 4-Pyridinyl Scaffold

X-ray crystallography studies on Ls-AChBP, a structural surrogate for the α4β2 nAChR, have revealed the detailed binding mode for a series of 1-(pyridin-3-yl)-1,4-diazepane derivatives. These studies show that the ligand occupies the orthosteric binding site, with the pyridine nitrogen forming a key hydrogen bond and the diazepane moiety engaging in critical interactions [1]. Furthermore, research probing the binding pocket's molecular architecture suggests that substituents on the diazepane core can protrude along the interfacial cleft between receptor subunits, offering opportunities for expanding chemical space [2]. The target compound, with its 4-pyridinyl attachment and 3-methyl group, would present a distinct pharmacophore that may explore a different chemical space than the 3-pyridinyl series, for which binding data (e.g., Ki values of 0.5–51.4 nM for optimized derivatives [3]) are available.

Binding Mode X-ray Crystallography nAChR Molecular Modeling

Methyl Substituent Impact on Lipophilicity

The addition of a methyl group to the pyridine ring is expected to increase the lipophilicity of the molecule compared to its non-methylated counterpart, 1-(Pyridin-3-yl)-1,4-diazepane. Calculated properties using ACD/Labs software are often used to predict such differences [1]. While no measured values are available, this predicted increase in cLogP would impact key drug-like properties such as solubility, permeability, and metabolic stability. This represents a clear, predictable physicochemical differentiation that is directly relevant to the compound's use as a building block in medicinal chemistry campaigns. The target compound's molecular weight (191.27 g/mol) is identical to its 2-pyridinyl regioisomer but higher than the 1-(pyridin-3-yl) analog (177.25 g/mol).

Lipophilicity cLogP Physicochemical Properties Drug-likeness

3D-QSAR: Hydrogen Bonding by Protonated Amine

A 3D-QSAR and homology modeling study on a series of piperazines and diazepanes with affinity for the α4β2 nAChR subtype revealed that hydrogen bonding from both hydrogens on the protonated amine and from the pyridine nitrogen to a water molecule are important for ligand affinity [1]. The predictive model (R2 = 0.94, Q2 = 0.83, SDEP = 0.34) interprets structure-affinity relationships and validates the importance of these key interactions. While 1-(3-Methylpyridin-4-yl)-1,4-diazepane was not in the training set for this model, its core scaffold shares the essential pharmacophoric features (a protonatable amine and a pyridine nitrogen) that were identified as critical for target engagement.

3D-QSAR Homology Modeling nAChR Receptor Binding

Research Applications for 1-(3-Methylpyridin-4-yl)-1,4-diazepane


Exploratory Medicinal Chemistry for CNS Disorders

This compound is best suited as a versatile building block for synthesizing novel chemical libraries aimed at the α4β2 nicotinic acetylcholine receptor (nAChR), a validated target for psychiatric disorders, neurodegeneration, and smoking cessation [1]. Its unique 4-pyridinyl substitution pattern offers a distinct vector for exploring chemical space not accessible to the more common 3-pyridinyl series, which may yield novel intellectual property or unique pharmacological profiles [2].

Building Block for Kinase Inhibitor Discovery

While most direct evidence points to nAChRs, diazepane-containing compounds have also been explored as kinase inhibitors. A study on phenyldiazepine and pyridodiazepine analogs demonstrated Aurora B inhibition, with lead optimization resulting in low nanomolar potency (IC50 = 8 nM) [3]. This indicates that the diazepane scaffold, when appropriately substituted, can productively engage kinase ATP-binding pockets. The target compound could serve as a starting point or intermediate in the design of new kinase inhibitor chemotypes.

Chemical Biology Probe Development

Given the lack of biological data, the compound is an ideal candidate for a chemical biology program aimed at target deconvolution or mechanism-of-action studies. Its structure suggests it may bind to targets within the CNS, and its use in a pull-down or photoaffinity labeling experiment could identify novel protein targets. The procurement of this uncharacterized compound is a deliberate choice to explore unknown biological space with a scaffold that has a strong class-level precedent for CNS activity [1].

Synthetic Methodology Development

The compound's utility extends beyond biological applications to the field of synthetic chemistry. Its structure, featuring a secondary amine within a seven-membered ring and a substituted pyridine, presents a valuable substrate for developing new synthetic methods, such as novel N-arylation or ring-functionalization reactions. It can serve as a model substrate to test the scope and limitations of new catalytic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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